Relative Antimineralocorticoid Potency at Steady State: Canrenoate vs. Spironolactone
In a steady-state study in healthy human subjects using fludrocortisone as the mineralocorticoid agonist, the antimineralocorticoid potency of canrenoate-K was found to be 0.68 that of spironolactone on a weight basis [1]. This indicates that a higher weight of canrenoate-K is required to achieve the same renal mineralocorticoid receptor blockade as spironolactone. This finding is critical for accurate dose conversion when substituting between these agents. Approximately 72% of the renal antimineralocorticoid activity of spironolactone could be attributed to its metabolite, canrenone [1].
| Evidence Dimension | Antimineralocorticoid potency |
|---|---|
| Target Compound Data | Canrenoate-K, 200 mg daily |
| Comparator Or Baseline | Spironolactone, 100 mg and 200 mg daily |
| Quantified Difference | Potency ratio (canrenoate-K : spironolactone) = 0.68 (95% C.L. 0.53 to 0.89) on a weight basis |
| Conditions | Six healthy human subjects at steady state; fludrocortisone agonist model; urine log 10 Na/K response |
Why This Matters
This directly informs dose conversion for therapeutic substitution and demonstrates that canrenoate is not equipotent to spironolactone, preventing potential under- or over-dosing.
- [1] Ramsay L, Asbury M, Shelton J, Harrison I. Spironolactone and canrenoate-K: relative potency at steady state. Clin Pharmacol Ther. 1977 May;21(5):602-9. doi: 10.1002/cpt1977215602. PMID: 858213. View Source
